Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate
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Overview
Description
Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate is an organic compound that contains both an ester and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate typically involves the reaction of 3-mercapto-2-methylpropanoic acid with 2-aminoethanol, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate: Contains both an ester and a thioether group.
Ethyl 3-((2-aminoethyl)thio)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-((2-aminoethyl)thio)-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2S/c1-6(7(9)10-2)5-11-4-3-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
GUZSQWDPKURGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCN)C(=O)OC |
Origin of Product |
United States |
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